Adiabatic Electron Affinity of 1,7-DNN Is 0.39 eV Higher Than 1,8-DNN Across All Ten Isomers
Theoretical calculations at the DFT level provide adiabatic electron affinities (AEA) for all ten dinitronaphthalene isomers. 1,7-DNN exhibits an AEA of 1.86 eV, which is 0.39 eV (approximately 9.0 kcal/mol) higher than that of 1,8-DNN (1.47 eV), indicating substantially greater thermodynamic favorability for single-electron reduction [1]. The 1,7-DNN value (1.86 eV) is nearly identical to 1,5-DNN (1.85 eV), yet the 0.39 eV gap versus 1,8-DNN is the largest pairwise difference among the 1,x-dinitro series [1]. Among the radical anions, the energetic range broadens to 25 kcal/mol, with 1,7-DNN's anion stability position intermediate within the isomer set [1].
| Evidence Dimension | Adiabatic electron affinity (AEA) of neutral dinitronaphthalene isomers |
|---|---|
| Target Compound Data | 1,7-DNN: 1.86 eV |
| Comparator Or Baseline | 1,8-DNN: 1.47 eV; 1,5-DNN: 1.85 eV; 1,4-DNN: 2.12 eV; 2,6-DNN: 1.99 eV; 2,7-DNN: 1.69 eV |
| Quantified Difference | 1,7-DNN vs. 1,8-DNN: +0.39 eV (+9.0 kcal/mol); 1,7-DNN vs. 1,5-DNN: +0.01 eV (negligible difference) |
| Conditions | B3LYP/6-31G(d,p) level DFT calculations; adiabatic values (optimized geometries for both neutral and anion states) |
Why This Matters
A 0.39 eV difference in AEA translates into a ~3800-fold difference in equilibrium constant for one-electron reduction at 298 K, directly affecting suitability for applications requiring electron-acceptor capability such as charge-transfer complex formation or electrochemical sensor design.
- [1] Bölükbaşı, U.; Yurtsever, M. The ten chemically transparent dinitronaphthalene isomers and their radical anions. Mol. Phys. 2010, 108 (19), 2491–2509. DOI: 10.1080/00268976.2010.507225. View Source
